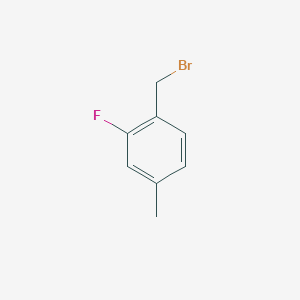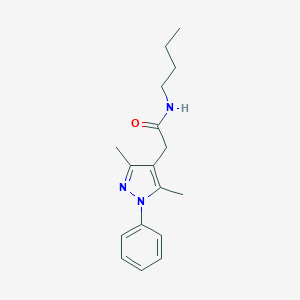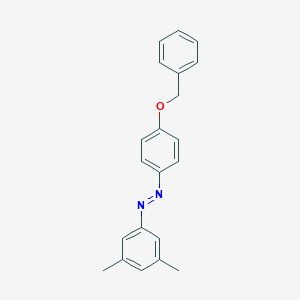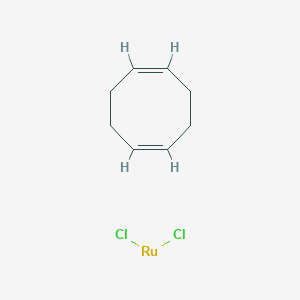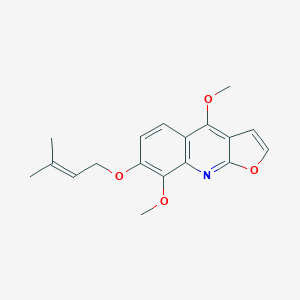
7-Isopentenyloxy-gamma-fagarine
Overview
Description
7-Isopentenyloxy-gamma-fagarine is a natural bioactive compound belonging to the family of furoquinoline alkaloids. It is primarily isolated from the fruits of Evodia lepta and has been used as a precursor for the chemical asymmetric synthesis of enantiopure alkaloids such as evoxine, anhydroevoxine, and evodine . This compound is known for its yellow powder form and has a molecular formula of C18H19NO4 with a molecular weight of 313.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopentenyloxy-gamma-fagarine involves bioassay-guided fractionation of plant extracts, particularly from Haplophyllum canaliculatum Boiss. (Rutaceae). The isolation process results in the extraction of several quinoline alkaloids, including this compound . The compound can also be synthesized through chemical asymmetric synthesis, utilizing it as a precursor for other enantiopure alkaloids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from natural sources, followed by purification processes. The compound is stored at 2-8°C, protected from air and light, to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 7-Isopentenyloxy-gamma-fagarine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reactions are typically carried out under controlled conditions to ensure the desired transformations.
Major Products Formed: The major products formed from these reactions include enantiopure alkaloids such as evoxine, anhydroevoxine, and evodine .
Scientific Research Applications
7-Isopentenyloxy-gamma-fagarine has a wide range of scientific research applications:
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 7-Isopentenyloxy-gamma-fagarine involves its interaction with molecular targets and pathways in biological systems. It acts as a precursor for the synthesis of other bioactive alkaloids, which exert their effects through various biochemical pathways. The roles of oxygenase and other oxygen-atom-transfer enzymes in the biosynthetic pathways of these alkaloids have been discussed in scientific literature .
Comparison with Similar Compounds
- Atanine
- Skimmianine
- Flindersine
- Perfamine
Comparison: 7-Isopentenyloxy-gamma-fagarine is unique due to its specific structure and bioactivity. While similar compounds like atanine, skimmianine, flindersine, and perfamine share some structural similarities, this compound stands out for its use as a precursor in the synthesis of enantiopure alkaloids and its significant cytotoxic effects .
Properties
IUPAC Name |
4,8-dimethoxy-7-(3-methylbut-2-enoxy)furo[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11(2)7-9-22-14-6-5-12-15(17(14)21-4)19-18-13(8-10-23-18)16(12)20-3/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMHXTACMCBNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the evidence for the cytotoxic activity of 7-Isopentenyloxy-gamma-fagarine, and against which cancer cell lines is it most potent?
A1: Research demonstrates that this compound exhibits significant cytotoxic activity against several cancer cell lines. Notably, it shows remarkable potency against acute lymphoblastic leukemia cell lines, specifically RAJI and Jurkat cells. [] The study reported IC50 values of 1.5 µg/mL and 3.6 µg/mL against RAJI and Jurkat cells, respectively. [] Additionally, this compound displayed cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 15.5 µg/mL. [] This suggests that this compound may hold promise as a potential therapeutic agent for specific types of leukemia and breast cancer. Further research is necessary to elucidate its mechanism of action and evaluate its efficacy in vivo.
Q2: Does the structure of this compound provide any clues about its potential mechanism of action?
A2: While the precise mechanism of action of this compound remains to be fully elucidated, computational analysis suggests that it might share similar mechanisms with other quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss. [] These alkaloids, including atanine, skimmianine, and flindersine, exhibit comparable cytotoxic profiles against the tested cancer cell lines, indicating a potential common target or pathway. [] Furthermore, this compound's structure, particularly the presence of a prenyloxy group at C-7, is a characteristic shared with other furoquinoline alkaloids found in Choisya ternata. [] Further investigation into the structure-activity relationships of these alkaloids could provide valuable insights into their cytotoxic activity and potential targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



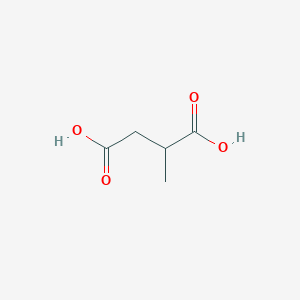
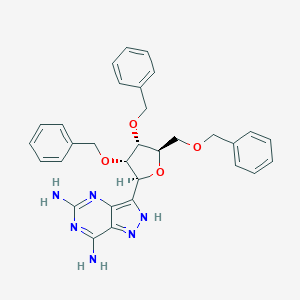
![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)



![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)

